molecular formula C13H11FN2O2 B4837889 3-[(4-FLUOROPHENYL)AMINO]-4,5,6,7-TETRAHYDRO-1,2-BENZOXAZOL-4-ONE

3-[(4-FLUOROPHENYL)AMINO]-4,5,6,7-TETRAHYDRO-1,2-BENZOXAZOL-4-ONE

Cat. No.: B4837889
M. Wt: 246.24 g/mol
InChI Key: YTUYAMQEMXLLCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-FLUOROPHENYL)AMINO]-4,5,6,7-TETRAHYDRO-1,2-BENZOXAZOL-4-ONE is a synthetic organic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of a fluorophenyl group attached to an amino group, which is further connected to a tetrahydrobenzoxazole ring. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-FLUOROPHENYL)AMINO]-4,5,6,7-TETRAHYDRO-1,2-BENZOXAZOL-4-ONE typically involves the following steps:

    Formation of the Benzoxazole Ring: The initial step involves the formation of the benzoxazole ring through a cyclization reaction. This can be achieved by reacting an appropriate ortho-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group. This can be accomplished through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with an amine group.

    Final Cyclization: The final step involves the cyclization of the intermediate product to form the tetrahydrobenzoxazole ring. This can be achieved through a reduction reaction using a suitable reducing agent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to form a nitro group.

    Reduction: The compound can also undergo reduction reactions, where the benzoxazole ring can be reduced to form a dihydrobenzoxazole derivative.

    Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of dihydrobenzoxazole derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

3-[(4-FLUOROPHENYL)AMINO]-4,5,6,7-TETRAHYDRO-1,2-BENZOXAZOL-4-ONE has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: It is used in the development of new drugs and in the study of drug-receptor interactions.

    Biochemistry: The compound is used to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(4-FLUOROPHENYL)AMINO]-4,5,6,7-TETRAHYDRO-1,2-BENZOXAZOL-4-ONE involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-FLUOROPHENYL)AMINO]-1,2-BENZOXAZOLE
  • 3-[(4-CHLOROPHENYL)AMINO]-4,5,6,7-TETRAHYDRO-1,2-BENZOXAZOL-4-ONE
  • 3-[(4-METHOXYPHENYL)AMINO]-4,5,6,7-TETRAHYDRO-1,2-BENZOXAZOL-4-ONE

Uniqueness

The presence of the fluorophenyl group in 3-[(4-FLUOROPHENYL)AMINO]-4,5,6,7-TETRAHYDRO-1,2-BENZOXAZOL-4-ONE imparts unique chemical and biological properties to the compound. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in crossing biological membranes and interacting with molecular targets.

Properties

IUPAC Name

3-(4-fluoroanilino)-6,7-dihydro-5H-1,2-benzoxazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2/c14-8-4-6-9(7-5-8)15-13-12-10(17)2-1-3-11(12)18-16-13/h4-7H,1-3H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUYAMQEMXLLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C(=NO2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-FLUOROPHENYL)AMINO]-4,5,6,7-TETRAHYDRO-1,2-BENZOXAZOL-4-ONE
Reactant of Route 2
3-[(4-FLUOROPHENYL)AMINO]-4,5,6,7-TETRAHYDRO-1,2-BENZOXAZOL-4-ONE
Reactant of Route 3
3-[(4-FLUOROPHENYL)AMINO]-4,5,6,7-TETRAHYDRO-1,2-BENZOXAZOL-4-ONE
Reactant of Route 4
3-[(4-FLUOROPHENYL)AMINO]-4,5,6,7-TETRAHYDRO-1,2-BENZOXAZOL-4-ONE
Reactant of Route 5
3-[(4-FLUOROPHENYL)AMINO]-4,5,6,7-TETRAHYDRO-1,2-BENZOXAZOL-4-ONE
Reactant of Route 6
Reactant of Route 6
3-[(4-FLUOROPHENYL)AMINO]-4,5,6,7-TETRAHYDRO-1,2-BENZOXAZOL-4-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.